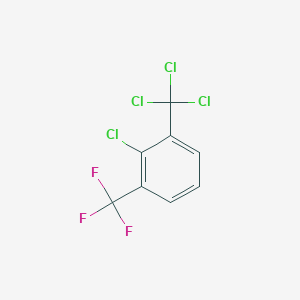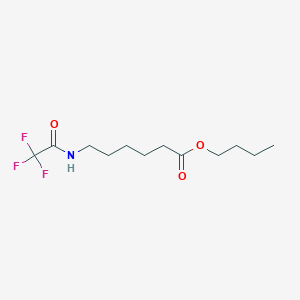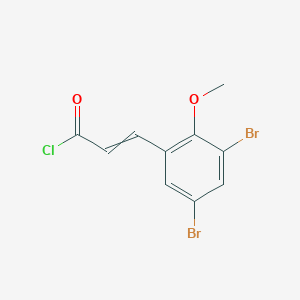![molecular formula C17H17NO B14512718 3-[4-(Indolizin-2-YL)phenyl]propan-1-OL CAS No. 62706-11-0](/img/structure/B14512718.png)
3-[4-(Indolizin-2-YL)phenyl]propan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(Indolizin-2-YL)phenyl]propan-1-OL is a chemical compound that belongs to the class of alcohols It features an indolizine moiety attached to a phenyl ring, which is further connected to a propanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Indolizin-2-YL)phenyl]propan-1-OL typically involves the formation of the indolizine ring followed by its attachment to the phenyl ring and subsequent addition of the propanol chain. One common method involves the use of transition metal-catalyzed reactions and oxidative coupling . The reaction conditions often include the use of catalysts such as palladium or copper, along with appropriate ligands and solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(Indolizin-2-YL)phenyl]propan-1-OL undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nitrating agents in the presence of catalysts.
Major Products
The major products formed from these reactions include ketones, aldehydes, alkanes, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-[4-(Indolizin-2-YL)phenyl]propan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
Mecanismo De Acción
The mechanism of action of 3-[4-(Indolizin-2-YL)phenyl]propan-1-OL involves its interaction with specific molecular targets and pathways. The indolizine moiety can interact with various enzymes and receptors, modulating their activity. The phenyl ring and propanol chain contribute to the compound’s overall binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Indole: A structurally related compound with a similar indole ring.
Phenylpropanol: A compound with a phenyl ring and propanol chain but lacking the indolizine moiety.
Indolizine derivatives: Compounds with variations in the substitution pattern on the indolizine ring.
Uniqueness
3-[4-(Indolizin-2-YL)phenyl]propan-1-OL is unique due to the presence of both the indolizine and phenylpropanol moieties, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
62706-11-0 |
|---|---|
Fórmula molecular |
C17H17NO |
Peso molecular |
251.32 g/mol |
Nombre IUPAC |
3-(4-indolizin-2-ylphenyl)propan-1-ol |
InChI |
InChI=1S/C17H17NO/c19-11-3-4-14-6-8-15(9-7-14)16-12-17-5-1-2-10-18(17)13-16/h1-2,5-10,12-13,19H,3-4,11H2 |
Clave InChI |
CNFMPMULMVIEEY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC(=CN2C=C1)C3=CC=C(C=C3)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-tert-Butyl-2-phenyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14512635.png)
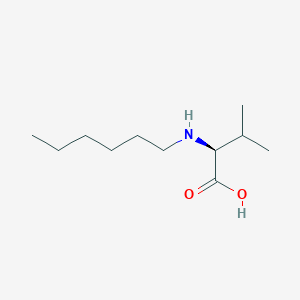
![6-Cyclohexyl-2-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14512644.png)
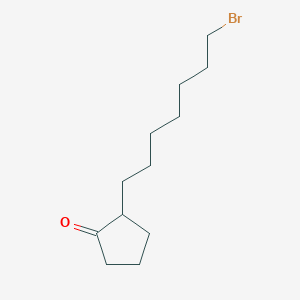
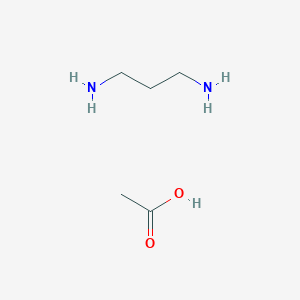
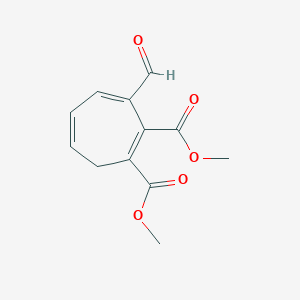
![6-{[(4-Chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14512666.png)
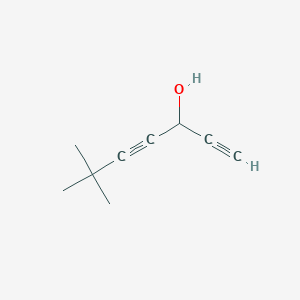
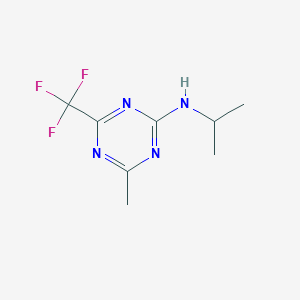
![Lithium (methylsulfanyl)[bis(trimethylsilyl)]methanide](/img/structure/B14512688.png)
![3,5-Dimethyl-2-[(trifluoromethyl)sulfanyl]-1H-pyrrole](/img/structure/B14512696.png)
